1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, or PTHPP, is an organic compound with a unique structure that has been studied for its potential applications in scientific research. PTHPP is a member of the tetrahydropyrrolo[1,2-a]pyrazine family, which are compounds composed of a pyrrole ring fused to a pyrazine ring. The compound is of interest due to its unique properties and potential applications, including its ability to act as a ligand in metal-catalyzed reactions and its potential as an inhibitor of certain enzymes.
Scientific Research Applications
Synthesis of Novel Alkaloid Analogues : This compound is a key starting material for synthesizing novel analogues of natural alkaloid peramine (Voievudskyi et al., 2016).
Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Derivatives like tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines can relax K+-depolarized aortic smooth muscle and demonstrate antihypertensive activity (Abou-Gharbia et al., 1984).
Asymmetric Synthesis : Useful in the asymmetric synthesis of 1,2,3,4-tetrahydropyrrole[1,2-a]pyrazines (Gualandi et al., 2011).
Synthesis of Chiral Tetrahydropyrrolo[1,2-a]pyrazines : Asymmetric hydrogenation of this compound is used to synthesize chiral tetrahydropyrrolo[1,2-a]pyrazines, important for their biological activities and medicinal efficacy (Hu et al., 2018).
Optically Active Derivative Synthesis : Synthesis of optically active derivatives with up to 96% ee is a potential application (Hu et al., 2017).
Novel Pyrrolo[2,1-a]pyrazine Scaffolds : Useful for the synthesis of novel pyrrolo[2,1-a]pyrazine scaffolds (Ghandi et al., 2017).
Selective HDAC6 Isoform Inhibitors : Derivative compounds are selective for the HDAC6 isoform and show enhanced inhibitory activity in cells (Blackburn et al., 2014).
Antiarrhythmic Activity : Demonstrates high antiarrhythmic activity (Likhosherstov et al., 2003).
Experimental Neoplasms Treatment : Certain derivatives are active against experimental neoplasms in mice, attributed to the accumulation of cells at mitosis (Temple et al., 1983).
Pyrazine 1,4-Dioxide and 1-Hydroxyimidazole Derivatives : Its condensation leads to the formation of these derivatives (Grigor’eva et al., 1983).
Chiral Derivative Synthesis : Iridium-catalyzed hydrogenation provides access to chiral derivatives with up to 95% enantiomeric excess (Huang et al., 2014).
Medicinally Interesting Chiral Derivatives : Direct synthesis via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction (He et al., 2011).
New Phenylpyrrolizine and Phenylpyrrolopyrazine Derivatives : Efficient synthesis for scientific research applications (Robba et al., 1993).
Aldose Reductase Inhibitor Development : AS-3201, a novel aldose reductase inhibitor, shows significant activity in inhibiting porcine lens aldose reductase and diabetic nerve sorbitol accumulation (Negoro et al., 1998).
Novel Antiarrhythmia Agents : Compounds like PV-168 and PV-174 have high antiarrhythmic activity, a broad spectrum of action, and low toxicity (Filippova et al., 2003).
Polysubstituted [6,6]-Ring Fused Systems : Synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds for accessing various polysubstituted systems (Baron et al., 2005).
Alkyl 7-Hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates Synthesis : Efficient, easy to handle method providing good yields (Alizadeh et al., 2014).
Synthesis of 8-Aroylpyrrolo[1,2-a]pyrazine-1,6,7(2H)-triones : New analogs of cyclic dipeptides synthesized and studied by X-ray diffraction analysis (Chervyakov et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h1-7,9,13-14H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIBJCTTSRXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377892 | |
Record name | 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112758-89-1 | |
Record name | 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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